molecular formula C23H30N2O4 B128378 Speciociliatina CAS No. 14382-79-7

Speciociliatina

Número de catálogo: B128378
Número CAS: 14382-79-7
Peso molecular: 398.5 g/mol
Clave InChI: LELBFTMXCIIKKX-MYLQJJOTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

It is a stereoisomer of mitragynine and constitutes 0.00156 - 2.9% of the dried leaf material . Speciociliatine has been studied for its potential pharmacological effects, particularly its interaction with opioid receptors.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1.1 Pain Relief and Antinociceptive Effects

Speciociliatine has been shown to exhibit significant antinociceptive (pain-relieving) effects. In preclinical studies, it demonstrated a potency comparable to morphine in pain models involving rats. The compound acts as a partial agonist at the μ-opioid receptor, with a binding affinity three times higher than that of mitragynine, another prominent kratom alkaloid .

Table 1: Comparison of Antinociceptive Effects

CompoundBinding Affinity (nM)Antinociceptive Potency
Speciociliatine54.5 ± 4.4Similar to morphine
Mitragynine~150Lower than morphine

1.2 Pharmacokinetics

A pharmacokinetic study revealed that after oral administration, speciociliatine had an absolute bioavailability of approximately 20.7% in rats. The compound showed higher systemic exposure compared to other alkaloids, indicating its potential efficacy when consumed in kratom preparations .

Table 2: Pharmacokinetic Parameters of Speciociliatine

ParameterValue
Volume of Distribution (L/kg)6.2 ± 2.3
Clearance (L/hr/kg)0.7 ± 0.2
Bioavailability (%)20.7

Safety Profile and Toxicity Studies

2.1 Comparative Toxicity Assessments

Research indicates that speciociliatine has a favorable safety profile compared to mitragynine. In toxicity assessments using zebrafish embryos, speciociliatine exhibited lower mortality rates than mitragynine at equivalent concentrations .

Table 3: Mortality Rates in Zebrafish Embryos

Concentration (μg/ml)Speciociliatine Mortality (%)Mitragynine Mortality (%)
100100100
5016.6793.33
2513.3321.67

Potential Applications in Substance Use Disorder

Speciociliatine's partial agonist activity at opioid receptors suggests its potential utility in managing opioid dependence and withdrawal symptoms. Studies have indicated that it may reduce voluntary alcohol intake in animal models, hinting at broader applications in treating substance use disorders .

Case Studies and Clinical Observations

Several case studies highlight the effects of kratom and its alkaloids on human health, particularly concerning neonatal abstinence syndrome due to maternal kratom use during pregnancy . These findings underscore the need for further research into the implications of speciociliatine and its metabolites on human health.

Mecanismo De Acción

Speciociliatine, also known as Speciociliatin, is a major alkaloid found in the plant Mitragyna speciosa, commonly known as kratom . This compound has been widely studied for its potential pharmacological effects .

Target of Action

Speciociliatine has been found to be a ligand of the mu (µ) and kappa (κ) opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body .

Mode of Action

Speciociliatine functions as a partial µ-opioid agonist . It has a 3-fold higher binding affinity than mitragynine, another major alkaloid of kratom . Findings are varied as to whether it functions as an agonist or a competitive antagonist at these sites .

Biochemical Pathways

Speciociliatine undergoes extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of speciociliatine is predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .

Pharmacokinetics

A preliminary pharmacokinetic analysis in male Sprague Dawley rats determined the elimination half-life of Speciociliatine to be 2.6 - 5 hours and the absolute bioavailability to be 20.7% (at an oral dose of 20 mg/kg) . Speciociliatine metabolizes rapidly in monkey, rat, and mouse hepatocytes, while a slower metabolism is observed in human and dog hepatocytes .

Result of Action

The primary result of Speciociliatine’s action is its potential analgesic effect, which is believed to be due to its interaction with the µ-opioid receptors . This interaction can lead to pain relief, making it a potential candidate for pain management .

Action Environment

The action, efficacy, and stability of Speciociliatine can be influenced by various environmental factors. For instance, the metabolism of Speciociliatine can vary across different species, indicating that genetic factors may play a role . Furthermore, the compound’s bioavailability can be affected by the method of administration .

Análisis Bioquímico

Biochemical Properties

Speciociliatine is a partial µ-opioid agonist with a 3-fold higher binding affinity than mitragynine . It interacts with enzymes, proteins, and other biomolecules, undergoing extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of speciociliatine is predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .

Cellular Effects

Speciociliatine has been reported to have various effects on cells. It has been found to be a ligand of the mu and kappa opioid receptors . Findings are varied as to whether it functions as an agonist or a competitive antagonist at those sites . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, speciociliatine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a partial µ-opioid agonist with a 3-fold higher binding affinity than mitragynine .

Temporal Effects in Laboratory Settings

In laboratory settings, speciociliatine metabolized rapidly in monkey, rat, and mouse hepatocytes (in vitro half-life was 6.6 ± 0.2, 8.3 ± 1.1, 11.2 ± 0.7 min, respectively), while a slower metabolism was observed in human and dog hepatocytes (91.7 ± 12.8 and > 120 min, respectively) .

Dosage Effects in Animal Models

The effects of speciociliatine vary with different dosages in animal models . A preliminary pharmacokinetic analysis in male Sprague Dawley rats determined the elimination half-life of Speciociliatine to be 2.6 - 5 hours and the absolute bioavailability to be 20.7% (at an oral dose of 20 mg/kg) .

Metabolic Pathways

Speciociliatine is involved in various metabolic pathways. It underwent extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of speciociliatine was predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .

Transport and Distribution

It has been found to be a major circulating alkaloid in humans following oral administration of a kratom product .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of speciociliatine involves complex organic reactions. One of the primary methods includes the extraction from Mitragyna speciosa leaves, followed by purification processes such as chromatography. The synthetic route typically involves the formation of the indole-based alkaloid structure, which requires specific reaction conditions including controlled temperature and pH levels .

Industrial Production Methods

Industrial production of speciociliatine is primarily focused on extraction from natural sources rather than synthetic production due to the complexity of its structure. The process involves harvesting kratom leaves, drying, and then using solvents to extract the alkaloids. The extracted material is then purified to isolate speciociliatine .

Análisis De Reacciones Químicas

Types of Reactions

Speciociliatine undergoes various chemical reactions, including:

    Oxidation: Speciociliatine can be oxidized to form different metabolites.

    Reduction: Reduction reactions can alter the functional groups present in speciociliatine.

    Substitution: Speciociliatine can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperature and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various metabolites that are studied for their pharmacological properties. These metabolites can have different binding affinities and activities at opioid receptors .

Comparación Con Compuestos Similares

Similar Compounds

    Mitragynine: Another major alkaloid in kratom with similar opioid receptor activity.

    Speciogynine: A diastereomer of mitragynine with different pharmacological properties.

    Paynantheine: Another kratom alkaloid with distinct binding affinities and activities.

Uniqueness of Speciociliatine

Speciociliatine is unique due to its higher binding affinity for the mu-opioid receptor and its partial agonist activity. This makes it a compound of interest for potential therapeutic applications with reduced side effects compared to full agonists .

Actividad Biológica

Speciociliatine is an indole-based alkaloid derived from the kratom plant, Mitragyna speciosa, and is recognized as a significant compound within this category of substances. This article explores the biological activity of speciociliatine, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

Overview of Speciociliatine

Speciociliatine is a diastereomer of mitragynine and exhibits partial μ-opioid agonist activity, with a binding affinity three times higher than that of mitragynine . It has garnered attention due to its potential effects on pain management and mood enhancement, similar to other kratom alkaloids.

Pharmacological Properties

Binding Affinity and Receptor Activity:

  • Speciociliatine has been characterized as a partial agonist at μ-opioid receptors but shows no measurable agonist activity at human opioid receptors up to concentrations of 100 µM .
  • Its unique pharmacological profile suggests that it may contribute to the mixed effects observed with kratom consumption, which can include stimulant-like effects at lower doses and sedative effects at higher doses.

Metabolic Pathways:

  • The metabolism of speciociliatine occurs primarily through monooxidation and O-demethylation pathways, predominantly mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6 .
  • In vitro studies have shown that speciociliatine is rapidly metabolized in mouse, rat, and monkey hepatocytes, with half-lives of approximately 6.6, 8.3, and 11.2 minutes respectively. In contrast, human hepatocytes exhibited a significantly longer half-life of about 91.7 minutes .

Metabolic Stability

A study examining the metabolic stability of speciociliatine across various species highlighted significant differences in metabolic rates. The following table summarizes the in vitro half-lives observed:

SpeciesHalf-Life (minutes)
Mouse6.6 ± 0.2
Rat8.3 ± 1.1
Cynomolgus Monkey11.2 ± 0.7
Human91.7 ± 12.8
Dog>120

This data indicates that while speciociliatine is rapidly metabolized in certain preclinical species, its metabolism in humans is considerably slower, suggesting potential implications for dosing and efficacy in human applications .

Safety and Toxicology

Research into the safety profile of kratom alkaloids indicates that while high doses can lead to undesirable gastrointestinal effects and lethargy, the overall risk of severe adverse effects appears lower than that associated with traditional opioids . Speciociliatine's low abuse potential has been noted in various studies, suggesting it may serve as a safer alternative for pain management compared to more potent opioids.

Propiedades

IUPAC Name

methyl (E)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-MYLQJJOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574160
Record name Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14382-79-7
Record name Speciociliatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14382-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Speciociliatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014382797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPECIOCILIATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3NN8Z8ZJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Speciociliatine
Reactant of Route 2
Speciociliatine
Reactant of Route 3
Speciociliatine
Reactant of Route 4
Speciociliatine
Reactant of Route 5
Speciociliatine
Reactant of Route 6
Speciociliatine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.